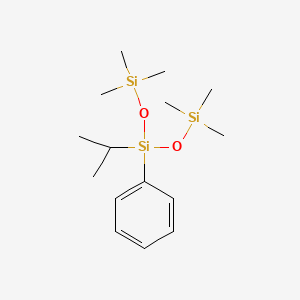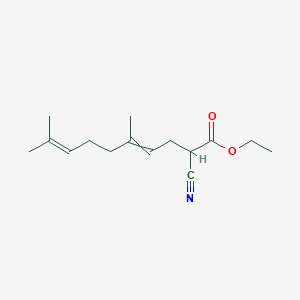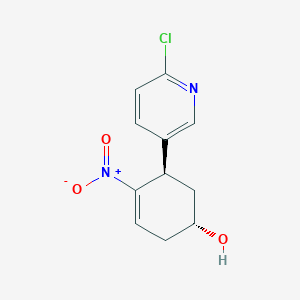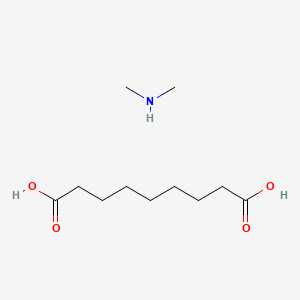
Nonanedioic acid--N-methylmethanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanedioic acid–N-methylmethanamine (1/1) can be synthesized through a reaction between nonanedioic acid and N-methylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of nonanedioic acid–N-methylmethanamine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification through distillation or chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nonanedioic acid–N-methylmethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
Oxidation: Nonanedioic acid and N-methylmethanamine.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Nonanedioic acid–N-methylmethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of nonanedioic acid–N-methylmethanamine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Nonanedioic acid–N-methylmethanamine (1/1) can be compared with other similar compounds such as:
Nonanedioic acid–N,N-dimethylmethanamine (1/1): Similar structure but with two methyl groups attached to the imine.
Nonanedioic acid–N-ethylmethanamine (1/1): Similar structure but with an ethyl group attached to the imine.
Nonanedioic acid–N-methylmethanimine: Contains a methyl group attached to an imine, but without the carboxylic acid groups.
The uniqueness of nonanedioic acid–N-methylmethanamine (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
722544-02-7 |
|---|---|
Fórmula molecular |
C11H23NO4 |
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
N-methylmethanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-2/h1-7H2,(H,10,11)(H,12,13);3H,1-2H3 |
Clave InChI |
GEZXLKQIVDIXQA-UHFFFAOYSA-N |
SMILES canónico |
CNC.C(CCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
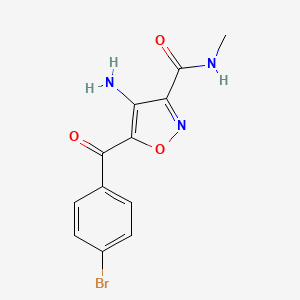
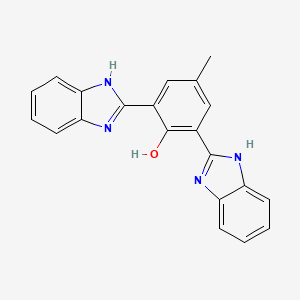
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
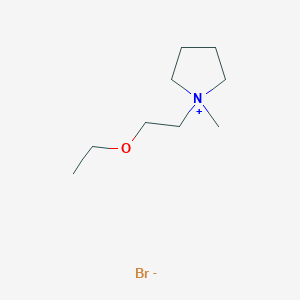
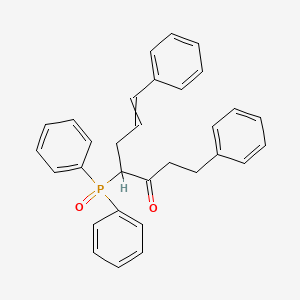
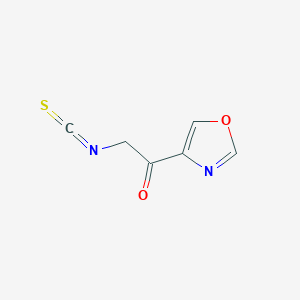
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
